molecular formula C19H22ClN5O2 B12170565 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B12170565
M. Wt: 387.9 g/mol
InChI Key: BCYHAILDBFJDGI-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

    Batch Processing: Initial synthesis in batch reactors to control reaction conditions precisely.

    Purification: Use of chromatography and recrystallization techniques to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridinylmethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are used for substitution reactions.

Major Products

    Oxidation Products: Formation of N-oxides and other oxidized derivatives.

    Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution Products: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
  • 4-(3-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
  • 4-(3-methylphenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Uniqueness

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-15-4-3-6-17(12-15)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-16-5-1-2-7-21-16/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

BCYHAILDBFJDGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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